
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Descripción general
Descripción
The compound “2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one” is a chemical compound, but there is limited information available about it .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one is employed as a trifluoromethyl-containing building block in organic synthesis. Khlebnikov et al. (2018) described its use in the preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. This process allows for the generation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing the compound's versatility in the synthesis of complex organic molecules (Khlebnikov et al., 2018).
Materials Science and OLED Applications
The compound finds application in the field of materials science, particularly in the development of Organic Light Emitting Diodes (OLEDs). Huang et al. (2013) explored Pt(II) complexes with spatially encumbered pyridinyl pyrazolate chelates for use in mechanoluminescent and efficient white OLEDs. Their work highlights the photophysical properties and potential application in creating advanced lighting and display technologies (Huang et al., 2013).
Coordination Chemistry
In coordination chemistry, the compound is used in the synthesis of copper(II) chloride adducts. Bonacorso et al. (2003) reported its involvement in the preparation of copper(II) chloride adducts with specific ligands. The study provided insights into the structural characteristics and potential applications of these adducts in various fields, including pharmacology (Bonacorso et al., 2003).
Photoinduced Processes
The compound plays a role in studying photoinduced processes. Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing three types of photoreactions. This research highlights the compound's utility in understanding and harnessing photoinduced chemical reactions for various technological applications (Vetokhina et al., 2012).
Regioselectivity in Chemical Reactions
The compound is pivotal in studies focusing on regioselectivity in chemical reactions. Martins et al. (2012) explored the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's relevance in understanding and controlling the outcomes of chemical reactions (Martins et al., 2012).
Chemical Synthesis and Derivative Studies
Rateb (2011) highlighted the compound's role in the synthesis of pyridine-2(1H)thione/one derivatives, further demonstrating its application in producing a variety of chemical derivatives for diverse applications (Rateb, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)7-5-6(14)3-4-13-7/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCGKHLLFAWHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856580 | |
| Record name | 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one | |
CAS RN |
1357476-66-4 | |
| Record name | 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)

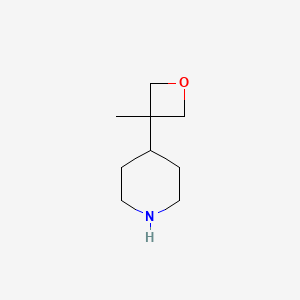
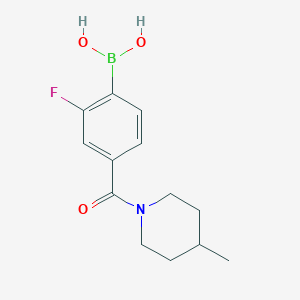
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
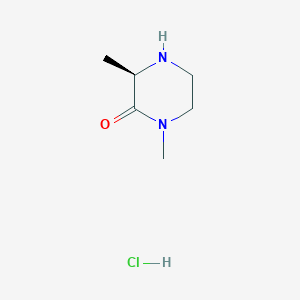
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
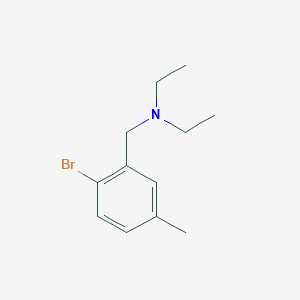
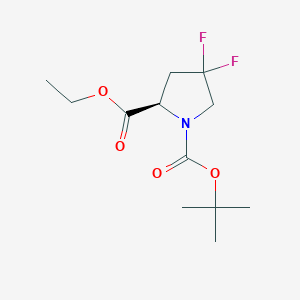

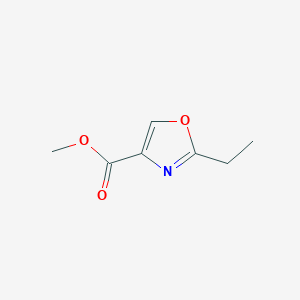
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)